molecular formula C14H9BrN2 B8801301 6-Bromo-2-phenylquinazoline

6-Bromo-2-phenylquinazoline

Cat. No.: B8801301
M. Wt: 285.14 g/mol
InChI Key: GAZQBWKCLAPIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-phenylquinazoline ( 1004997-72-1) is an organic heterocyclic compound with the molecular formula C 14 H 9 BrN 2 and a molecular weight of 285.14 g/mol . This compound belongs to the quinazoline family, a class of nitrogen-based heterocycles recognized as a privileged structure in medicinal chemistry due to their wide spectrum of biological properties . The structure features a quinazoline core substituted with a phenyl group at the 2-position and a bromine atom at the 6-position, making it a valuable intermediate for further chemical functionalization . Quinazoline derivatives, including this compound, are of significant interest in pharmaceutical research for their potential biological activities. These compounds are frequently investigated for their antimicrobial and cytotoxic properties . Structure-activity relationship (SAR) studies indicate that the presence of a halogen atom, such as bromine, at the 6th position of the quinazoline ring is a common structural feature that can enhance these biological activities . Furthermore, the scaffold serves as a key precursor in the synthesis of more complex molecules aimed at inhibiting various enzymatic targets. As a building block, this compound can be used to develop novel therapeutic agents. Research into analogous quinazoline compounds has demonstrated potential for inhibiting enzymes like thymidylate synthase and tyrosine kinases , which are implicated in cancer cell proliferation . The bromine atom offers a reactive site for further cross-coupling reactions, allowing researchers to create diverse libraries of derivatives for drug discovery and development campaigns. Handling and Safety: This product is labeled with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Appropriate precautionary measures should be taken during handling . Disclaimer: this compound is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C14H9BrN2

Molecular Weight

285.14 g/mol

IUPAC Name

6-bromo-2-phenylquinazoline

InChI

InChI=1S/C14H9BrN2/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-9H

InChI Key

GAZQBWKCLAPIKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)Br

Origin of Product

United States

Scientific Research Applications

Chemical and Biological Properties

6-Bromo-2-phenylquinazoline belongs to the quinazoline family, which is known for its wide range of biological activities. The compound's molecular formula is C13H10BrN3C_{13}H_{10}BrN_3, and it has garnered attention due to its potential applications in drug development and therapeutic interventions.

A. Medicinal Chemistry

Research has shown that this compound exhibits significant anticancer properties. It acts primarily through the inhibition of tyrosine kinases, which are crucial in cell signaling pathways associated with cancer progression. The inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Mechanism of Action :

  • Target Enzymes : Tyrosine kinases
  • Biological Effects : Inhibition of cell proliferation, induction of apoptosis

B. Antimicrobial Activity

Studies have confirmed that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The antibacterial activity was evaluated against various microorganisms, demonstrating significant zones of inhibition.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus10 - 16
Bacillus speciesSignificant activity
Escherichia coliModerate activity
Candida albicansNotable antifungal effects

C. Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory effects. Its ability to inhibit specific enzymes involved in inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis and Mechanism

The synthesis of this compound typically involves bromination of N2-phenylquinazoline under controlled conditions to ensure selectivity at the 6-position. The general reaction scheme is as follows:

Synthesis Overview :

  • Starting Material : N2-phenylquinazoline
  • Reagent : Bromine or bromine-containing reagents
  • Conditions : Controlled temperature and pressure

Case Study 1: Anticancer Activity Evaluation

In a study assessing the cytotoxic effects on human cancer cell lines, this compound exhibited low micromolar IC50 values, indicating potent anti-proliferative effects.

Case Study 2: Antimicrobial Efficacy

A separate investigation into the antimicrobial properties highlighted that derivatives of this compound significantly reduced bacterial growth in murine models, showcasing its potential as an effective antibacterial agent.

Comparison with Related Compounds

The unique structural features of this compound differentiate it from other quinazoline derivatives:

Compound NameKey Features
2,4-QuinazolinediamineLacks bromine and phenyl substituents
6-BromoquinazolineSimilar bromine substitution but lacks phenyl
N2-PhenylquinazolineSimilar phenyl substitution but lacks bromine

Comparison with Similar Compounds

Reactivity and Functionalization

  • Halogen Reactivity :
    • The bromine in 6-bromo-2-phenylquinazoline undergoes palladium-catalyzed cross-coupling with boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) to introduce aryl groups .
    • In 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, bromine is readily displaced by secondary amines, demonstrating its utility in generating diverse analogs .
  • Position-Specific Reactivity :
    • Chlorine at position 4 (e.g., 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline) enhances susceptibility to nucleophilic attack, enabling further derivatization .

Physicochemical Properties

  • Solubility: 6-Bromo-2,4-dichloroquinazoline is slightly soluble in water, whereas this compound derivatives are typically recrystallized from ethanol, suggesting moderate polarity .
  • Stability : Bromine’s lower electronegativity compared to chlorine may reduce oxidative degradation, enhancing the shelf-life of brominated quinazolines .

Q & A

Q. What are the standard synthetic protocols for 6-bromo-2-phenylquinazoline derivatives?

  • Methodological Answer: A common approach involves refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, 2-aminopyridine) in glacial acetic acid for 3–4 hours. Post-reaction, recrystallization in ethanol ensures purity, monitored by TLC using cyclohexane:ethyl acetate (2:1) as the mobile phase . For example, compound BQ1 (70% yield) was synthesized using this protocol, with characterization via FT-IR and 1H NMR^1 \text{H NMR} .

Q. How are this compound derivatives characterized for structural confirmation?

  • Methodological Answer: Key techniques include:
  • FT-IR spectroscopy : Identifies functional groups (e.g., C=O at ~1705 cm1^{-1}, C-Br at ~528 cm1^{-1}) .
  • NMR spectroscopy : 1H NMR δ^1 \text{H NMR } \delta 7.39–8.51 ppm (aromatic protons), 13C NMR δ^13 \text{C NMR } \delta 54.88–159.05 ppm (carbon backbone) .
  • Melting points : e.g., BQ1 melts at 255–260°C .

Q. What purification methods are recommended for these compounds?

  • Methodological Answer: Recrystallization (ethanol) and column chromatography (gradient elution with ethyl acetate/hexanes) are standard. For example, Suzuki-Miyaura coupling products are purified via silica column chromatography (ethyl acetate:hexanes gradients) to achieve >95% purity .

Q. How should this compound derivatives be stored to ensure stability?

  • Methodological Answer: Store in dark, inert atmospheres (e.g., nitrogen) at 2–8°C to prevent degradation, particularly for halogenated quinazolines sensitive to light and moisture .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce aryl groups at the 6-bromo position?

  • Methodological Answer: Use Pd(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) with aryl boronic acids under microwave-assisted conditions (150°C, 1 hour). Post-reaction, wash with NaHCO3_3 and LiCl to remove residual catalysts. For example, coupling with benzo[d][1,3]dioxol-5-ylboronic acid achieved 58% yield .

Q. How do substituents at the 3-position influence biological activity in quinazoline derivatives?

  • Methodological Answer: Structure-activity relationship (SAR) studies show:
  • Hydrophobic substituents (e.g., 4-bromoaniline) enhance anthelmintic activity (IC50_{50} < 1 µg/mL) .
  • Electron-withdrawing groups improve kinase inhibition (e.g., CDC2-like kinase inhibition via thiophen-2-ylmethylamine substitution) .
    Systematic variation of substituents followed by in vitro bioassays (e.g., MIC, IC50_{50}) is critical for SAR validation .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer:
  • Assay standardization : Compare MIC values under identical conditions (e.g., bacterial strain, incubation time).
  • Structural validation : Confirm compound purity (>95% via LCMS) and stereochemistry, as impurities or isomerism may skew results .
  • Statistical analysis : Use ANOVA or t-tests (as in ) to assess significance of activity differences .

Q. What computational methods support the design of this compound-based inhibitors?

  • Methodological Answer:
  • Molecular docking : Predict binding affinities to targets (e.g., CLK kinases) using AutoDock or Schrödinger .
  • In silico ADMET profiling : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 5 for blood-brain barrier penetration) .

Q. How can low synthetic yields in quinazoline ring formation be addressed?

  • Methodological Answer:
  • Catalyst optimization : Increase Pd(0) loading (0.03 mmol for Suzuki couplings) .
  • Reaction time extension : Prolong reflux duration (up to 6 hours) while monitoring via TLC .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What advanced statistical approaches are used in quinazoline research data analysis?

  • Methodological Answer:
  • Multivariate regression : Correlate substituent properties (e.g., Hammett constants) with bioactivity .
  • Principal component analysis (PCA) : Identify dominant factors influencing biological outcomes (e.g., hydrophobicity vs. electronic effects) .

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